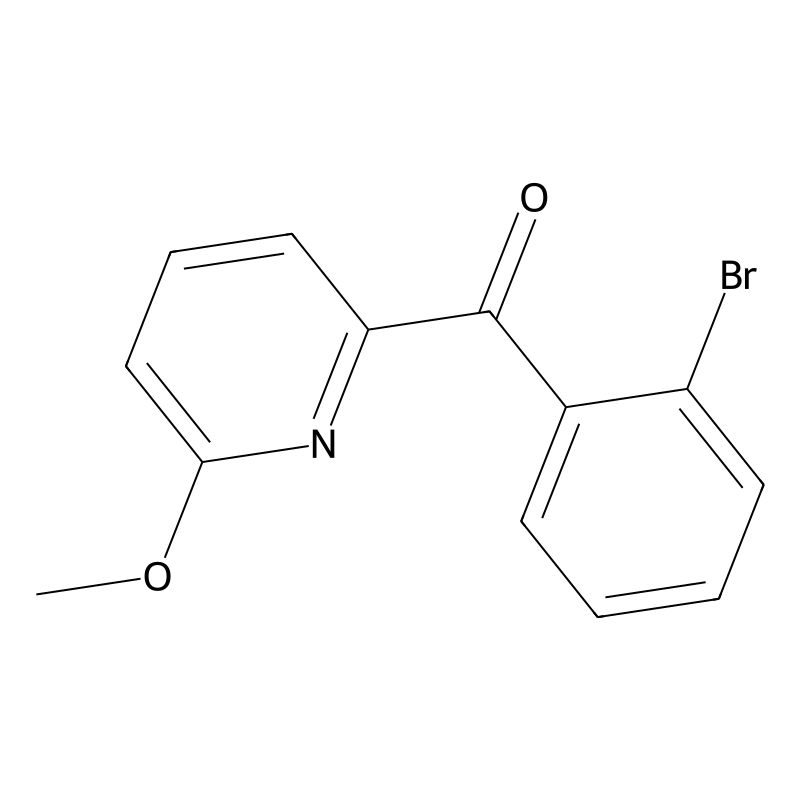2-(2-Bromobenzoyl)-6-methoxypyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential biological activity
The presence of a pyridine ring and a methoxy group suggests the molecule might have interesting biological properties. Pyridine rings are found in many biologically active molecules, while methoxy groups can influence a molecule's interaction with biological systems . Further research would be needed to determine if 2-(2-Bromobenzoyl)-6-methoxypyridine exhibits any specific biological activity.
Derivatization precursor
The molecule's structure suggests it could be a useful precursor for the synthesis of more complex molecules. The presence of a reactive ketone group (C=O) allows for further chemical modifications, potentially leading to new compounds with desired properties .
2-(2-Bromobenzoyl)-6-methoxypyridine is an organic compound characterized by its unique structural features, which include a bromobenzoyl group and a methoxy substituent on a pyridine ring. This compound belongs to the class of heterocyclic aromatic compounds, which are known for their diverse chemical properties and biological activities. The molecular formula for 2-(2-Bromobenzoyl)-6-methoxypyridine is C13H10BrNO2, and it has a molecular weight of approximately 292.13 g/mol. Its structure can be represented as follows:
- Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
- Bromobenzoyl Group: A benzoyl group (C6H5CO-) substituted with a bromine atom at the ortho position.
- Methoxy Group: A methoxy (-OCH3) substituent at the 6-position of the pyridine ring.
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as the Suzuki coupling or nucleophilic aromatic substitution.
- Heck Reaction: The compound can undergo palladium-catalyzed coupling reactions, which are useful for forming carbon-carbon bonds .
- Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols or other derivatives.
2-(2-Bromobenzoyl)-6-methoxypyridine exhibits significant biological activity, particularly in pharmacological contexts. Compounds containing similar structural motifs have been studied for their potential as:
- Antimicrobial Agents: Some derivatives have shown efficacy against various bacterial strains.
- Anticancer Agents: Certain studies indicate that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
- Enzyme Inhibitors: The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways.
Synthesis of 2-(2-Bromobenzoyl)-6-methoxypyridine typically involves multi-step organic reactions:
- Formation of the Bromobenzoyl moiety: This can be achieved through bromination of benzoyl chloride or related compounds.
- Pyridine Substitution: The bromobenzoyl compound is then reacted with 6-methoxypyridine under appropriate conditions (e.g., heat, solvent) to facilitate nucleophilic attack on the carbonyl carbon.
- Purification: The final product is purified using techniques such as recrystallization or chromatography.
The unique properties of 2-(2-Bromobenzoyl)-6-methoxypyridine make it suitable for various applications:
- Pharmaceutical Development: It serves as a building block for synthesizing novel therapeutic agents.
- Material Science: Its derivatives may be utilized in creating functional materials with specific electronic or optical properties.
- Research Tool: Used in studies exploring enzyme interactions and biological pathways.
Interaction studies involving 2-(2-Bromobenzoyl)-6-methoxypyridine focus on its binding affinity to biological targets, including:
- Protein-Ligand Interactions: Investigating how the compound interacts with specific proteins can reveal its mechanism of action and therapeutic potential.
- Metabolic Pathways: Understanding how this compound affects metabolic enzymes can provide insights into its biological activity and efficacy.
Several compounds share structural similarities with 2-(2-Bromobenzoyl)-6-methoxypyridine. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Bromo-6-methylpyridine | Contains a methyl group instead of a benzoyl group | Antimicrobial properties |
| 3-(Bromomethyl)-6-methoxypyridine | Bromomethyl substitution at the 3-position | Potential anticancer activity |
| 4-(Bromophenyl)-6-methoxypyridine | Bromophenyl substitution at the 4-position | Enzyme inhibition |
The presence of the bromobenzoyl group in 2-(2-Bromobenzoyl)-6-methoxypyridine distinguishes it from these similar compounds, potentially enhancing its biological activity and making it a more versatile building block in synthetic chemistry.








